N-cyclooctyl-3,5-dimethylbenzamide
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Overview
Description
N-cyclooctyl-3,5-dimethylbenzamide: is an organic compound with the molecular formula C17H25NO It is a benzamide derivative characterized by the presence of a cyclooctyl group attached to the nitrogen atom and two methyl groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyclooctylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with cyclooctylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-cyclooctyl-3,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects. It may be used in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for the manufacture of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-cyclooctyl-3,5-dimethylbenzamide can be compared with other similar compounds, such as:
N-cyclohexyl-3,5-dimethylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group. It may exhibit different physical and chemical properties due to the difference in ring size.
N-cyclooctyl-4-methylbenzamide: Similar structure but with a single methyl group at the 4 position. This difference in substitution pattern can affect the compound’s reactivity and biological activity.
N-cyclooctyl-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of methyl groups. The presence of electron-withdrawing chlorine atoms can significantly alter the compound’s properties and reactivity.
Properties
IUPAC Name |
N-cyclooctyl-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13-10-14(2)12-15(11-13)17(19)18-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQROQATMLCPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358740 |
Source
|
Record name | N-cyclooctyl-3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700859-52-5 |
Source
|
Record name | N-cyclooctyl-3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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